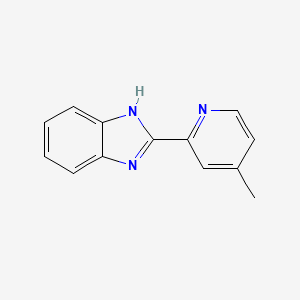

1H-benzimidazole, 2-(4-methyl-2-pyridinyl)-

Descripción general

Descripción

1H-benzimidazole, 2-(4-methyl-2-pyridinyl)- is a heterocyclic compound that features a benzimidazole core with a pyridinyl substituent. This compound is known for its diverse pharmacological properties and is used in various scientific research applications.

Mecanismo De Acción

Target of Action

The primary target of 2-(4-methylpyridin-2-yl)-1H-benzimidazole is the hydrogen/potassium adenosine triphosphatase (H+/K+ ATPase) , also known as the proton pump of the gastric parietal cell . This enzyme system is crucial for the secretion of gastric acid.

Mode of Action

2-(4-methylpyridin-2-yl)-1H-benzimidazole acts by irreversibly blocking the H+/K+ ATPase enzyme system . This inhibition is achieved through the formation of a covalent bond, which results in the suppression of gastric acid secretion .

Pharmacokinetics

Similar benzimidazole derivatives are usually associated with various kinds of pharmacokinetic properties . More research is needed to determine the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this specific compound.

Result of Action

The primary result of the compound’s action is the reduction of gastric acid secretion . This can help alleviate symptoms associated with conditions like gastroesophageal reflux disease (GERD), dyspepsia, and peptic ulcer disease .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1H-benzimidazole, 2-(4-methyl-2-pyridinyl)- typically involves the condensation of o-phenylenediamine with a suitable aldehyde or nitrile under acidic or basic conditions. One common method involves the reaction of o-phenylenediamine with 4-methyl-2-pyridinecarboxaldehyde in the presence of a catalyst such as acetic acid . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

1H-benzimidazole, 2-(4-methyl-2-pyridinyl)- undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridinyl ring, especially at the methyl group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and substituted pyridinyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound 1H-benzimidazole, 2-(4-methyl-2-pyridinyl)- has the molecular formula and features a benzimidazole core substituted with a pyridine moiety. Its unique structure contributes to its biological activity, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives. For instance, compounds derived from benzimidazole have shown significant activity against various cancer cell lines, including leukemia, melanoma, and breast cancer. A specific study demonstrated that certain benzimidazole derivatives exhibited promising cytotoxic effects with EC50 values in the nanomolar range against multiple cancer types .

Antiviral Properties

Research indicates that benzimidazole derivatives can inhibit the replication of viruses such as hepatitis C virus (HCV). Compounds have been synthesized that target the viral NS5A protein with exceptional potency, showcasing EC50 values as low as 0.007 nM . This suggests potential for development as antiviral agents.

Anti-inflammatory Effects

Benzimidazole derivatives have also been investigated for their anti-inflammatory properties. Studies report significant reductions in edema and analgesic activity compared to standard anti-inflammatory drugs like indomethacin . The mechanism often involves inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory pathways.

Antifungal Activity

The antifungal efficacy of benzimidazole compounds has been documented, with several derivatives exhibiting moderate to strong activity against fungal strains such as Candida albicans and Aspergillus niger. The minimal inhibitory concentrations (MIC) for these compounds were reported to be around 64 μg/mL .

Case Study 1: Anticancer Efficacy

A series of benzimidazole derivatives were synthesized and evaluated against twelve different cancer cell lines. One compound demonstrated significant cytotoxicity at a concentration of , indicating its potential as an anticancer agent .

Case Study 2: HCV Inhibition

In a study focused on HCV, a set of bis-benzimidazole analogues was synthesized and tested for their inhibitory effects on the viral NS5A protein. Compounds showed remarkable potency with EC50 values indicating their effectiveness in preventing viral replication .

Comparación Con Compuestos Similares

Similar Compounds

Omeprazole: A proton pump inhibitor with a similar benzimidazole core.

Lansoprazole: Another proton pump inhibitor with a substituted benzimidazole structure.

2-(4-Chloro-3-methyl-2-pyridinyl)methylthio-1H-benzimidazole: A related compound with a different substituent on the pyridinyl ring.

Uniqueness

1H-benzimidazole, 2-(4-methyl-2-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to act as a mixed-type corrosion inhibitor and its potential therapeutic applications make it a valuable compound in various fields .

Actividad Biológica

Overview

1H-benzimidazole, 2-(4-methyl-2-pyridinyl)-, also known by its CAS number 14044-47-4, is a member of the benzimidazole family, which is recognized for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

1H-benzimidazole derivatives typically feature a fused benzene and imidazole ring structure that contributes to their biological activity. The specific substitution of a pyridine ring at the 2-position enhances the compound's lipophilicity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H10N2 |

| Molecular Weight | 198.22 g/mol |

| CAS Number | 14044-47-4 |

The biological activity of 1H-benzimidazole, 2-(4-methyl-2-pyridinyl)- is primarily attributed to its ability to interact with various biological targets:

- Anticancer Activity : Studies indicate that benzimidazole derivatives can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent DNA damage. For instance, compounds similar to this class have been shown to upregulate p53 and p21 pathways, leading to cell cycle arrest and apoptosis in melanoma cells .

- Antimicrobial Activity : Research has demonstrated that benzimidazole derivatives exhibit significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .

Biological Activity Data

Recent studies have reported varying degrees of biological activity for 1H-benzimidazole derivatives. Below is a summary of findings from different research articles:

Case Studies

Case Study 1: Anticancer Potential

A study investigating the effects of various benzimidazole derivatives on human cancer cell lines highlighted that compounds with a pyridine substitution exhibited enhanced antiproliferative effects. The mechanism was linked to ROS generation leading to DNA strand breaks and activation of apoptotic pathways .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of several benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds bearing the pyridine group showed improved activity against E. coli and S. aureus compared to standard antibiotics .

Propiedades

IUPAC Name |

2-(4-methylpyridin-2-yl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c1-9-6-7-14-12(8-9)13-15-10-4-2-3-5-11(10)16-13/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBRKEZZOSQHQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348647 | |

| Record name | 1H-benzimidazole, 2-(4-methyl-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14044-47-4 | |

| Record name | 1H-benzimidazole, 2-(4-methyl-2-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 14044-47-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.